

Dendrogenin A: A Technical Guide to its Biosynthesis, Analysis, and Cellular Mechanisms

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Compound of Interest

Compound Name: Dendrogenin A

Cat. No.: B1240877

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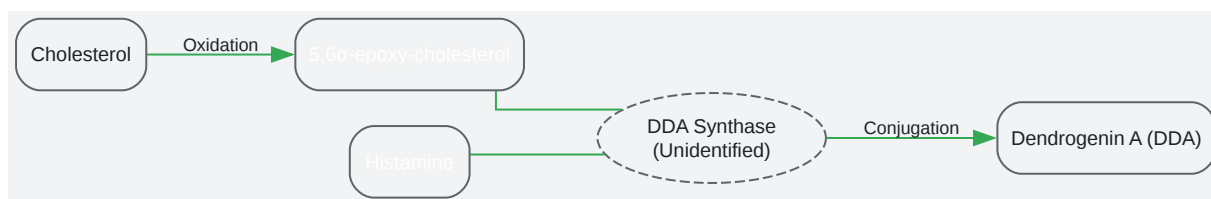
For Researchers, Scientists, and Drug Development Professionals

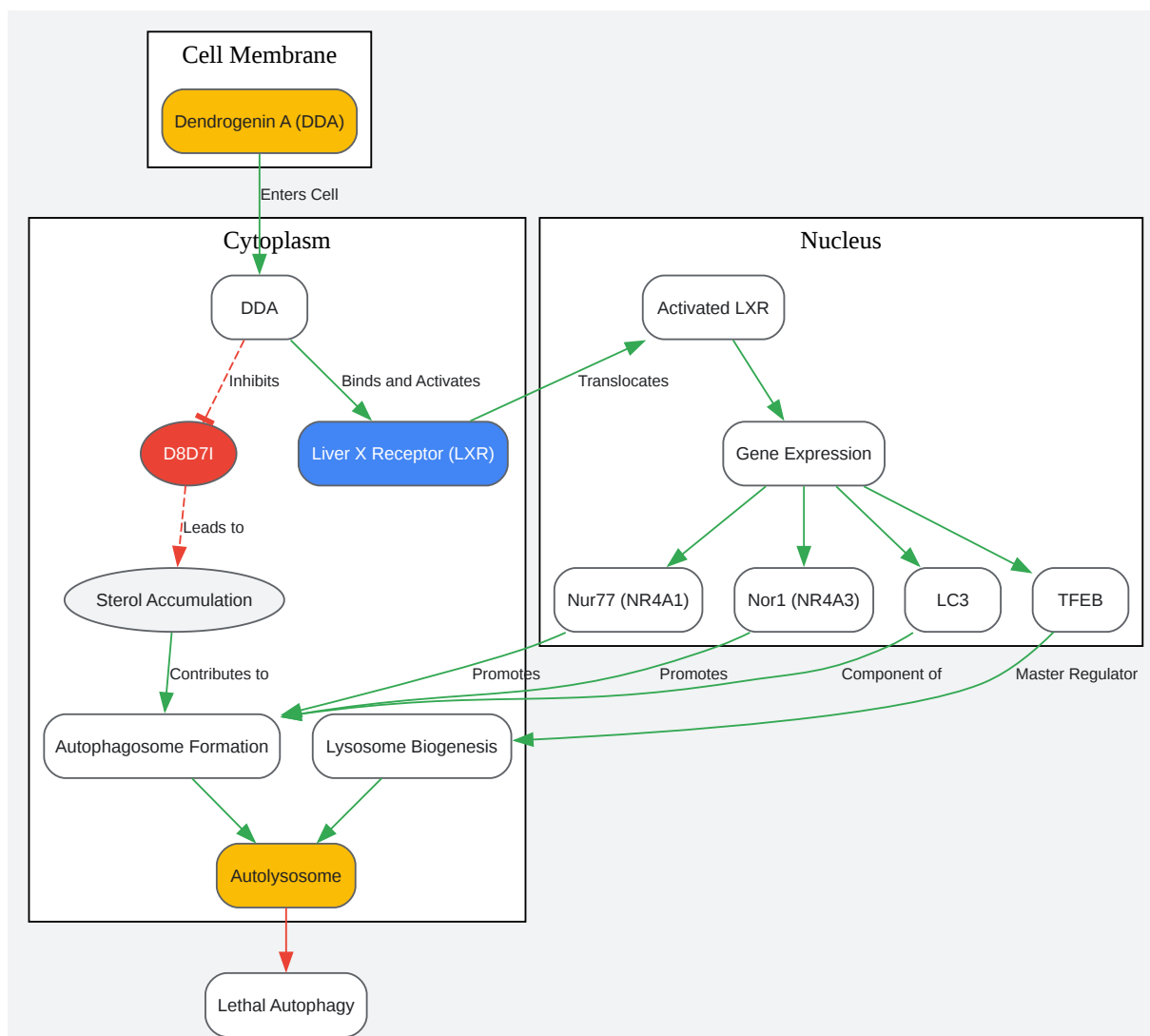
Introduction

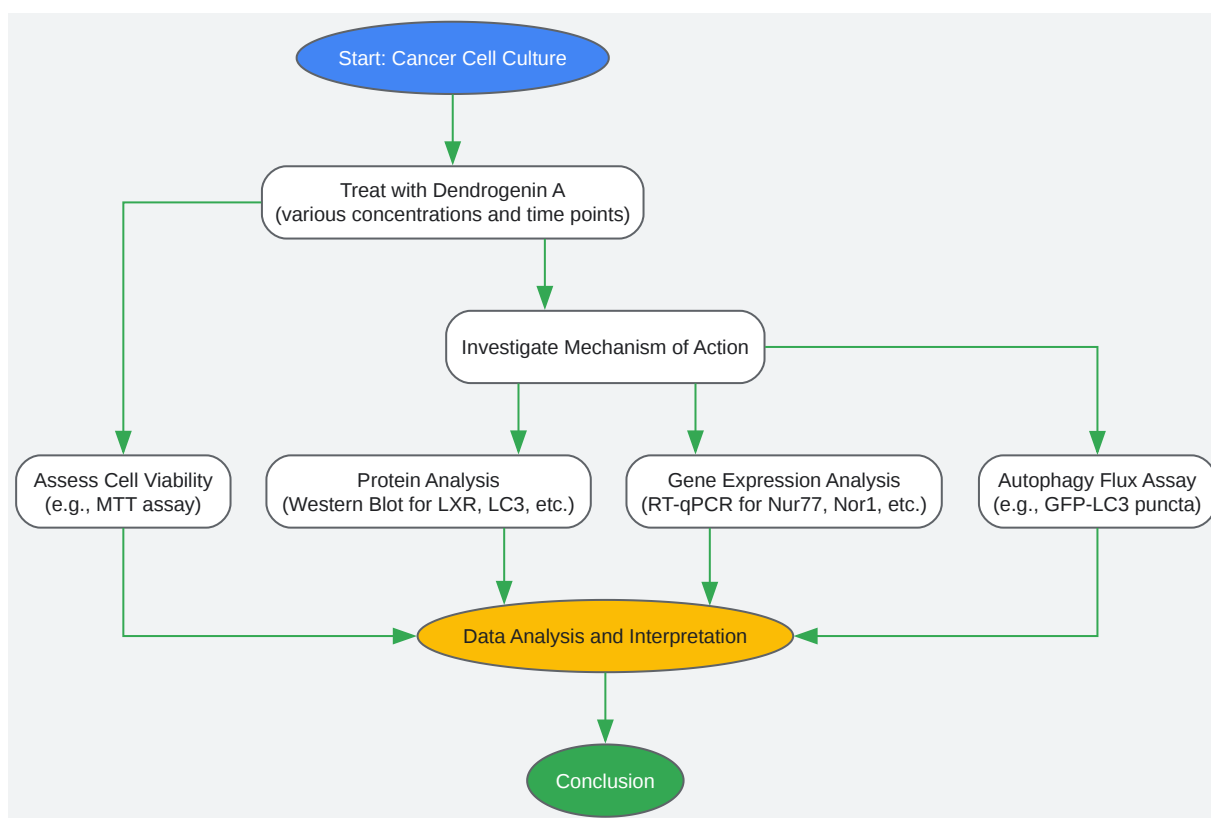
Dendrogenin A (DDA) is a recently discovered mammalian steroidal alkaloid that has garnered significant interest for its potent tumor-suppressing and neurostimulating properties. [1][2] It is the first of its kind to be identified in mammals and represents a novel metabolic pathway at the intersection of cholesterol and histamine metabolism. [2][3] This technical guide provides an in-depth overview of the biosynthetic pathway of **Dendrogenin A** from cholesterol, methodologies for its analysis, and its cellular signaling mechanisms, with a focus on its anti-cancer effects.

Dendrogenin A Biosynthetic Pathway

Dendrogenin A is not directly synthesized from cholesterol in its native form, but rather from a cholesterol derivative, 5,6 α -epoxy-cholesterol. This metabolite arises from the stereoselective enzymatic conjugation of 5,6 α -epoxy-cholesterol with histamine. [1][2][3] The specific enzyme responsible for catalyzing this reaction has not yet been identified. [2] The biosynthesis of DDA is a critical area of ongoing research, as its deregulation has been observed in cancerous tissues. [1][2] Studies have shown that DDA levels are significantly decreased in breast tumors compared to normal adjacent tissues, suggesting a suppression of its synthesis during carcinogenesis. [1][4]







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